5'-(2-hydroxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one
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Overview
Description
5’-(2-HYDROXYPHENYL)-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-2-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and thiadiazole rings in its structure makes it a compound of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(2-HYDROXYPHENYL)-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-2-ONE typically involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of a suitable oxidizing agent such as tert-butyl hydroperoxide (TBHP) in ethanol at room temperature . This reaction forms an intermediate compound, which then undergoes cyclization to form the final spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring,
Properties
Molecular Formula |
C15H11N3O2S |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
5'-(2-hydroxyphenyl)spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one |
InChI |
InChI=1S/C15H11N3O2S/c19-12-8-4-1-5-9(12)13-17-18-15(21-13)10-6-2-3-7-11(10)16-14(15)20/h1-8,18-19H,(H,16,20) |
InChI Key |
RNFUTSZNDACRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3(S2)C4=CC=CC=C4NC3=O)O |
Origin of Product |
United States |
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